molecular formula C19H22N4O2 B11530300 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzamide

4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzamide

Cat. No.: B11530300
M. Wt: 338.4 g/mol
InChI Key: UYTWQDSNONPZGP-UHFFFAOYSA-N
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Description

4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide involves its interaction with specific molecular targets in the body. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide can be compared with other similar compounds, such as:

The uniqueness of 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide lies in its specific molecular structure, which imparts distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzamide

InChI

InChI=1S/C19H22N4O2/c20-19(25)15-6-8-16(9-7-15)21-18(24)14-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,20,25)(H,21,24)

InChI Key

UYTWQDSNONPZGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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